molecular formula C8H15NO2 B13969552 trans-4-(Rs)-acetoxy-3-(rs)-methyl piperidine CAS No. 373603-79-3

trans-4-(Rs)-acetoxy-3-(rs)-methyl piperidine

Katalognummer: B13969552
CAS-Nummer: 373603-79-3
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: GYYVIFFHOIMLGC-HTRCEHHLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-4-(Rs)-acetoxy-3-(rs)-methyl piperidine is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(Rs)-acetoxy-3-(rs)-methyl piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the hydrogenation of suitable precursors followed by cyclization and functionalization to introduce the acetoxy and methyl groups .

Industrial Production Methods

Industrial production of piperidine derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, controlled temperatures, and pressures to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

Trans-4-(Rs)-acetoxy-3-(rs)-methyl piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Trans-4-(Rs)-acetoxy-3-(rs)-methyl piperidine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of trans-4-(Rs)-acetoxy-3-(rs)-methyl piperidine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific context and application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups and stereochemistry, which can influence its chemical reactivity and biological activity .

Eigenschaften

CAS-Nummer

373603-79-3

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

[(3R,4R)-3-methylpiperidin-4-yl] acetate

InChI

InChI=1S/C8H15NO2/c1-6-5-9-4-3-8(6)11-7(2)10/h6,8-9H,3-5H2,1-2H3/t6-,8-/m1/s1

InChI-Schlüssel

GYYVIFFHOIMLGC-HTRCEHHLSA-N

Isomerische SMILES

C[C@@H]1CNCC[C@H]1OC(=O)C

Kanonische SMILES

CC1CNCCC1OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.